2-Azabicyclo[2.2.2]oct-5-ene hydrochloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.2]oct-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-4-2-6(1)5-8-7;/h1,3,6-8H,2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSQOHMPRMNFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Diels-Alder Reaction Route
The most common and well-documented synthetic route to 2-Azabicyclo[2.2.2]oct-5-ene hydrochloride involves the aza-Diels-Alder reaction , which is a cycloaddition between an iminium ion (generated from an amine hydrochloride and an aldehyde) and a diene under mild aqueous conditions.
- Reaction Principle : The iminium salt acts as an electron-poor dienophile reacting with electron-rich dienes such as cyclohexadiene to form the bicyclic amine skeleton.
- Conditions : Typically performed at low temperatures (0–25°C) to minimize side reactions and improve selectivity.
- Solvent : Aqueous or mixed aqueous-organic solvents enhance the reaction rate and selectivity.
- Advantages : High regio- and stereoselectivity, mild conditions, and good yields.
This method is supported by literature demonstrating the generation of bicyclic amines through the condensation of aldehydes with amine hydrochlorides followed by cycloaddition with dienes.
Intramolecular Cyclization via Alkyl Chloride Displacement
Another synthetic approach involves the intramolecular nucleophilic displacement of a primary alkyl chloride by a nucleophilic amine or sulfinamide group to form the bicyclic ring system.
- Starting Materials : Precursors containing a primary alkyl chloride and a tert-butylsulfinamide moiety.
- Mechanism : The nucleophilic nitrogen attacks the alkyl chloride intramolecularly, closing the bicyclic ring.
- Reaction Conditions : Typically carried out under controlled temperature and solvent conditions to favor cyclization over side reactions.
- Industrial Relevance : This method is scalable and used in batch or continuous flow reactors to optimize yield and purity.
Preparation of the Key Intermediate (S)-1-Azabicyclo[2.2.2]oct-3-ylamine
A critical intermediate in the synthesis is the enantiomerically pure (S)-1-azabicyclo[2.2.2]oct-3-ylamine, which can be prepared by:
- Step 1 : Reaction of 1-azabicyclo[2.2.2]oct-3-one with an (R)-α-alkylbenzylamine (preferably (R)-1-phenylethylamine) in the presence of lithium oxide.
- Step 2 : Formation of the corresponding imine intermediate.
- Step 3 : Reduction of the imine to the amine.
- Step 4 : Hydrogenolysis to remove protecting groups and obtain the pure amine.
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) preferred |
| Temperature Range | 10–40°C (optimal ~20°C) |
| Reaction Time | 12–84 hours |
| Catalyst/Additives | Lithium oxide |
This method ensures high stereochemical purity and yield of the amine intermediate, which is crucial for downstream synthesis steps.
Reduction and Crystallization for Purification
- The intermediate N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide is reduced to the corresponding amine derivative.
- Purification is achieved by repeated crystallization from aromatic hydrocarbons, preferably toluene.
- Alternative solvents for crystallization include ethanol and acetone, with ethanol being preferred for better solubility and purity control.
Industrial Scale Considerations
- Batch vs. Continuous Flow : Industrial production often employs batch processes optimized for yield and purity, but continuous flow reactors are increasingly used for better control of reaction parameters and scalability.
- Solvent Selection : Aromatic hydrocarbons like toluene and ethers like THF are preferred for their ability to dissolve intermediates and control reaction kinetics.
- Temperature Control : Precise temperature regulation is critical to avoid side reactions and maintain stereochemical integrity.
Summary Table of Preparation Methods
| Method | Key Steps | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Aza-Diels-Alder Reaction | Iminium salt + diene cycloaddition | Aqueous/mixed | 0–25°C | Mild conditions, high selectivity |
| Intramolecular Alkyl Chloride Displacement | Nucleophilic ring closure from alkyl chloride | Various (organic) | Controlled (RT) | Scalable, industrially relevant |
| Synthesis of (S)-1-Azabicyclo[2.2.2]oct-3-ylamine | Imine formation, reduction, hydrogenolysis | THF | 10–40°C (~20°C) | Requires lithium oxide, long reaction time |
| Purification by Crystallization | Repeated crystallization of reduced intermediate | Toluene, ethanol | Ambient | Ensures high purity |
Research Findings and Notes
- The aza-Diels-Alder approach is favored for its stereochemical control and mild reaction conditions, making it suitable for sensitive functional groups.
- The preparation of the chiral amine intermediate is critical, with enantiomeric purity impacting the final product's quality.
- Solvent choice and temperature are pivotal in optimizing yields and minimizing impurities.
- Industrial patents emphasize the use of aromatic hydrocarbons for crystallization and THF for amine synthesis steps.
- Reaction times can be lengthy, particularly for the imine formation and reduction steps, requiring careful monitoring.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]oct-5-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Azabicyclo[2.2.2]oct-5-ene hydrochloride is utilized as a key intermediate in the synthesis of various compounds. Its ability to undergo diverse chemical reactions, such as oxidation and substitution, enhances its utility in creating complex molecules.
Chemical Reactions
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Hydrogen gas with palladium | Amines |
| Substitution | Alkyl halides | Alkylated derivatives |
Biology
The compound is investigated for its potential as a ligand in biochemical assays, particularly due to its ability to interact with specific receptors and enzymes. This interaction can modulate biological pathways, making it a candidate for further research in drug development.
Medicine
Research has focused on the pharmacological properties of this compound, especially concerning central nervous system disorders. Its derivatives have been explored for therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia by acting on nicotinic acetylcholine receptors.
Case Studies
- N-(S)-1-Azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide HCl
- Substituted Derivatives
Industry
In addition to its applications in academia and medicine, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]oct-5-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share bicyclic frameworks with nitrogen or oxygen heteroatoms but differ in bridge size, substituents, or ring junctions:
Impact of Bridge Size and Heteroatoms
Bridge Size
- [2.2.2] Systems : The larger bridge in 2-azabicyclo[2.2.2]oct-5-ene reduces ring strain compared to [2.2.1] analogues, enhancing thermal stability. This rigidity is advantageous in drug design for maintaining bioactive conformations .
- [2.2.1] Systems : Smaller bridges (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) introduce higher strain, increasing reactivity but limiting steric accessibility .
Heteroatom Substitution
Stability and Reactivity
- Thermal Stability : The [2.2.2] framework’s low ring strain confers higher thermal stability compared to strained [2.2.1] analogues, which may decompose under acidic conditions .
- Reactivity : The nitrogen in 2-azabicyclo[2.2.2]oct-5-ene participates in Mannich reactions or alkylation, while oxygen-containing variants (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) are more prone to hydrolysis .
Biological Activity
2-Azabicyclo[2.2.2]oct-5-ene hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and applications in drug development, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 147.60 g/mol. Its structure includes a nitrogen atom within a bicyclic framework, which is significant for its interactions with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors, modulating their activity. This interaction is facilitated by the compound's unique bicyclic structure, allowing it to fit into binding sites with high affinity, leading to either inhibition or activation of enzymatic pathways .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity, which is crucial for its applications in drug development.
- Receptor Modulation : It acts as a ligand for various receptors, influencing neurotransmission and other physiological processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- Studies have shown that derivatives of this compound can affect central nervous system functions, potentially aiding in the treatment of cognitive dysfunctions associated with conditions like schizophrenia .
- It has been identified as a selective agonist at the α7 nicotinic acetylcholine receptor (NNR), which plays a role in cognitive processes .
- Antimicrobial Properties :
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
Clinical Trials
A Phase 2 clinical trial evaluated a derivative of this compound for treating cognitive dysfunction in schizophrenia. The trial demonstrated favorable tolerability and no significant adverse effects compared to placebo groups .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities.
Table 2: Synthesis Pathways
| Synthesis Method | Description | Reference |
|---|---|---|
| Cycloaddition | Utilizes cyclohexadienyl derivatives | |
| Reductive Amination | Involves amine derivatives for functionalization |
Q & A
Q. What are the common synthetic routes for 2-Azabicyclo[2.2.2]oct-5-ene hydrochloride?
The compound is primarily synthesized via the aza-Diels-Alder reaction , where iminium salts react with dienes in aqueous media under mild conditions. For example, Larsen and Grieco demonstrated that cyclohexadiene reacts with imines derived from aldehydes and amine hydrochlorides to yield the bicyclic scaffold . Intramolecular hetero-Diels-Alder reactions of silyl-protected dihydropyridines have also been reported, enabling efficient cyclization to tricyclic imines . Key steps include:
- Generation of iminium intermediates from aldehydes and amine hydrochlorides.
- Control of reaction temperature (typically 0–25°C) to minimize side reactions.
- Use of aqueous solvents to enhance reactivity and selectivity.
Q. How should researchers handle and store this compound safely?
Safety protocols emphasize avoiding inhalation, skin contact, and dust generation . Handling requires:
- Chemical-resistant gloves and lab coats.
- Local exhaust ventilation to prevent vapor accumulation .
- Storage in a cool, dry, well-ventilated area, away from oxidizers and ignition sources .
- Immediate cleanup of spills using non-sparking tools and approved disposal methods to prevent environmental contamination .
Q. What spectroscopic methods are effective for characterizing this bicyclic structure?
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm the bicyclic scaffold and proton environments.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., molecular formula CHClNO with MW 191.66) .
- X-ray crystallography : To resolve stereochemistry in derivatives, as seen in studies of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess in the synthesis?
Enantioselectivity can be enhanced by:
- Chiral catalysts : Use of asymmetric organocatalysts or metal complexes to induce stereocontrol during cyclization.
- Solvent modulation : Polar aprotic solvents (e.g., DMF) may improve reaction rates and selectivity compared to aqueous media .
- Temperature gradients : Lower temperatures (e.g., −20°C) can reduce racemization in intermediates .
Q. What computational approaches predict the compound's reactivity in hetero-Diels-Alder reactions?
Density Functional Theory (DFT) calculations are used to model transition states and predict regioselectivity. For example:
- Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.
- Molecular dynamics simulations to assess steric effects in intramolecular cyclizations .
- InChI descriptors (e.g., 1S/C8H8F3NO2) aid in structural comparisons for derivatives .
Q. Are there known contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 40–75% in aza-Diels-Alder reactions) often arise from:
- Impurity of starting materials : Rigorous purification of iminium salts and dienes is critical .
- Catalyst variability : Batch-dependent activity of catalysts like Lewis acids (e.g., ZnCl).
- Reaction scale : Smaller scales (<1 mmol) may show inflated yields due to efficient heat transfer . Resolution involves systematic replication under controlled conditions and validation via HPLC or GC-MS .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Thermal stability testing : TGA/DSC to assess decomposition profiles under storage conditions .
- Cross-validation : Compare synthetic routes (e.g., aza-Diels-Alder vs. ring-closing metathesis) to identify optimal pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
